trioctylsilane
CAS No.:
Cat. No.: VC13335475
Molecular Formula: C24H52Si
Molecular Weight: 368.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H52Si |
|---|---|
| Molecular Weight | 368.8 g/mol |
| IUPAC Name | trioctylsilane |
| Standard InChI | InChI=1S/C24H52Si/c1-4-7-10-13-16-19-22-25(23-20-17-14-11-8-5-2)24-21-18-15-12-9-6-3/h25H,4-24H2,1-3H3 |
| Standard InChI Key | JBAALNCKQCMFDH-UHFFFAOYSA-N |
| SMILES | CCCCCCCC[SiH](CCCCCCCC)CCCCCCCC |
| Canonical SMILES | CCCCCCCC[SiH](CCCCCCCC)CCCCCCCC |
Introduction
Chemical and Physical Properties
Structural Characteristics
TES features a central silicon atom bonded to three ethyl groups and one hydrogen atom. The Si–H bond (bond energy ~318 kJ/mol) confers reducing capabilities, while the ethyl groups enhance solubility in organic solvents .
Key Physical Data
Reactivity and Stability
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Hydrolytic Sensitivity: Reacts with aqueous bases to generate hydrogen gas .
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Thermal Stability: Stable below 30°C but flammable at higher temperatures .
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Reductive Capacity: Donates hydrides () to electron-deficient centers, enabling reductions of carbonyls, halides, and nitro groups .
Synthetic Applications
Reduction Reactions
TES is widely employed in organic synthesis due to its selectivity and mild conditions:
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Carbonyl to Alcohol: Reduces aldehydes/ketones to alcohols without over-reduction .
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Dehalogenation: Catalyzes the removal of halides (Cl, Br, I) from alkyl/aryl substrates using palladium or iridium catalysts .
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Deprotection: Cleaves benzyl, allyl, and silyl ether protecting groups in peptide synthesis .
Example Reaction:
Hydrosilylation
In the presence of transition metals (e.g., Pt, Rh), TES adds across alkenes/alkynes to form alkyl silanes, critical for silicone polymers and coatings :
Pharmaceutical Synthesis
TES is pivotal in producing active pharmaceutical ingredients (APIs):
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Peptide Synthesis: Scavenges carbocations during trifluoroacetic acid (TFA)-mediated deprotection, minimizing side reactions .
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Nitro Group Reduction: Converts nitroarenes to amines, a key step in antihypertensive drug synthesis .
Industrial and Material Science Applications
Polymer Chemistry
TES-derived silicones exhibit thermal stability and hydrophobicity, making them ideal for:
Catalysis
TES participates in iridium-catalyzed C–H bond functionalization, enabling sustainable synthesis of complex molecules .
Recent Advances (2023–2025)
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